
1,2-Dibromo-5-fluoro-3-methylbenzene
Descripción general
Descripción
“1,2-Dibromo-5-fluoro-3-methylbenzene” is a chemical compound with the CAS Number: 1000576-19-1 . It is a powder at room temperature and has a molecular weight of 267.92 .
Molecular Structure Analysis
The molecular formula of “1,2-Dibromo-5-fluoro-3-methylbenzene” is C7H5Br2F . The average mass is 267.921 Da and the monoisotopic mass is 265.874176 Da .Aplicaciones Científicas De Investigación
Organometallic Chemistry and Catalysis
Organometallic chemistry and transition-metal-based catalysis have identified fluorinated benzenes, such as fluorobenzene (FB) and 1,2-difluorobenzene (1,2-DiFB), as versatile solvents and reagents. The fluorine substituents' presence on the benzene ring alters the electron density, making these compounds ideal for use as non-coordinating solvents or as ligands that are easily displaced. This characteristic enables the exploitation of these fluorobenzenes in the formation of well-defined complexes and catalytic reactions involving C-H and C-F bond activation, potentially extending to derivatives like 1,2-Dibromo-5-fluoro-3-methylbenzene for similar applications (Pike, Crimmin, & Chaplin, 2017).
Synthetic Chemistry
1,2-Dibromobenzenes are foundational in synthetic chemistry for reactions that lead to the formation of benzynes and other complex molecules. Techniques have been developed for the synthesis of various 1,2-dibromobenzene derivatives through regioselective bromination, showcasing their value as precursors in organic transformations. This suggests that compounds such as 1,2-Dibromo-5-fluoro-3-methylbenzene could be similarly valuable for synthesizing novel organic molecules with potential applications in pharmaceuticals and materials science (Diemer, Leroux, & Colobert, 2011).
Crystal Structure Prediction
The crystal structure of related compounds, such as 1,3-dibromo-2-chloro-5-fluorobenzene, has been predicted using first-principles calculations, demonstrating the potential of computational methods in understanding the solid-state properties of fluorinated aromatic compounds. This capability is crucial for the design and development of new materials, suggesting that the detailed study of 1,2-Dibromo-5-fluoro-3-methylbenzene could lead to insights into its material properties and applications (Misquitta, Welch, Stone, & Price, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
1,2-dibromo-5-fluoro-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWQDDHNMVVFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-5-fluoro-3-methylbenzene | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

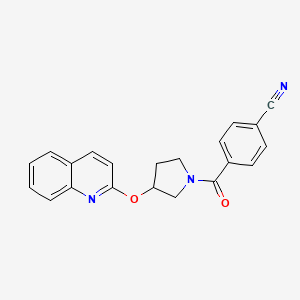
![(3Ar,6aS)-3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2822069.png)
![3-Chloro-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2822071.png)
![7-methyl-3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2822072.png)
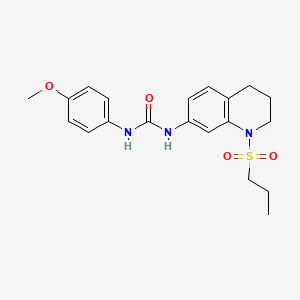
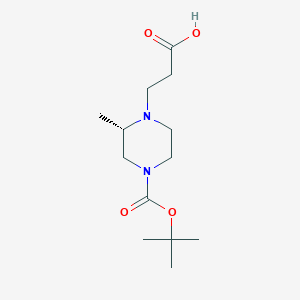
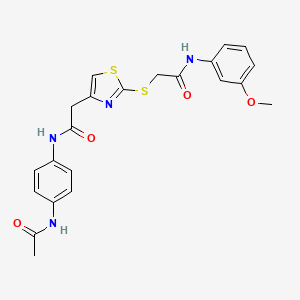
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822081.png)
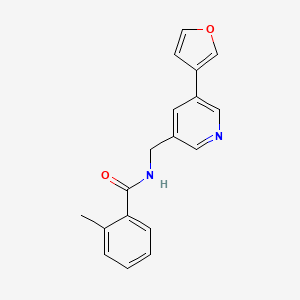
![1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)-](/img/structure/B2822084.png)
![2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2822086.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2822087.png)
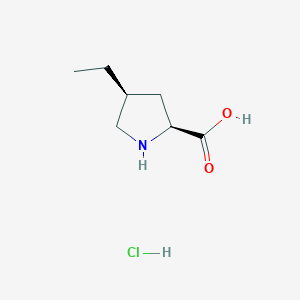
![Tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2822090.png)